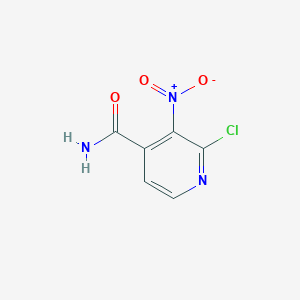![molecular formula C7H6ClN3 B1454742 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 930293-37-1](/img/structure/B1454742.png)
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine
Übersicht
Beschreibung
“4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine” is a chemical compound with the empirical formula C7H6ClN3 . It is a halogenated heterocycle . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine” has been studied using high-resolution X-ray diffraction data . The study revealed the covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule . The topological parameters indicate a moderately strong intermolecular N–H⋯N hydrogen bond and a weak C–H⋯Cl closed-shell interaction .Physical And Chemical Properties Analysis
The compound is a solid in form . More specific physical and chemical properties like melting point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine serves as a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound’s ability to undergo various chemical reactions makes it a versatile building block for synthesizing a wide range of heterocyclic derivatives .
Anticancer Activity
This compound is used in the synthesis of derivatives that exhibit potential anticancer activities. By modifying the pyrrolopyridine core, researchers can develop new molecules that may inhibit the growth of cancer cells. The structural similarity of these derivatives to nucleotides allows them to interact with biological targets involved in cancer progression .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various diseases, including cancer. 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine derivatives have been shown to inhibit certain kinases, which play a key role in signaling pathways that control cell division and survival. This inhibition can lead to the development of new therapeutic agents .
Development of FGFR4 Inhibitors
The compound has been utilized in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors. These inhibitors have shown potent antiproliferative activity against specific cell lines, such as Hep3B cells, which are implicated in liver cancer. This suggests a promising avenue for targeted cancer therapy .
Enzyme Inhibition
Researchers have explored the use of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine in the design of enzyme inhibitors. For instance, derivatives of this compound have been studied for their inhibitory effects on human neutrophil elastase (HNE), an enzyme associated with inflammatory diseases .
Drug Development for Cardiovascular Diseases
The structural framework of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine is also found in molecules that have been investigated for their potential in treating cardiovascular diseases. By targeting specific pathways, these derivatives could offer new therapeutic options for conditions such as hypertension and heart failure .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptor tyrosine kinases .
Mode of Action
The mode of action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine involves interactions at the molecular level. The compound has a covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton . This structure allows it to form moderately strong intermolecular N–H⋯N hydrogen bonds and weak C–H⋯Cl closed-shell interactions .
Biochemical Pathways
The compound’s electronic structure, as calculated by density functional theory (dft) at the blyp level, implies a high kinetic stability .
Result of Action
The compound’s high kinetic stability, indicated by a large homo–lumo energy gap, suggests that it may have significant effects at the molecular level .
Action Environment
The action of 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine can be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place . This suggests that exposure to light, heat, or reactive gases could potentially affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPOGAUVNOSGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
